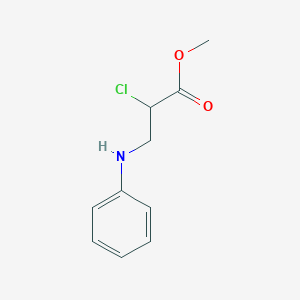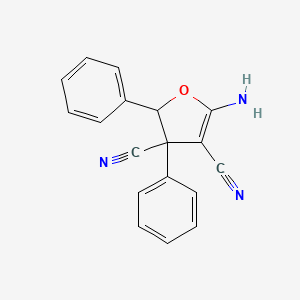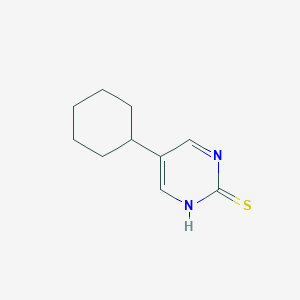
Methyl 3-anilino-2-chloropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-anilino-2-chloropropanoate is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of propanoic acid, featuring an aniline group attached to the third carbon and a chlorine atom on the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-anilino-2-chloropropanoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-chloropropanoate with aniline in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-anilino-2-chloropropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include various substituted anilines.
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products include amine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-anilino-2-chloropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 3-anilino-2-chloropropanoate involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds with proteins or enzymes, affecting their activity. The chlorine atom can participate in halogen bonding, further influencing the compound’s interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-chloropropanoate: Lacks the aniline group, making it less versatile in certain applications.
Aniline derivatives: Similar in structure but may lack the chloropropanoate moiety, affecting their reactivity.
Chloropropanoic acid derivatives: Similar in structure but may lack the aniline group, affecting their biological activity.
Uniqueness
Methyl 3-anilino-2-chloropropanoate is unique due to the presence of both the aniline and chloropropanoate groups. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
| 91532-69-3 | |
Molekularformel |
C10H12ClNO2 |
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
methyl 3-anilino-2-chloropropanoate |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10(13)9(11)7-12-8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3 |
InChI-Schlüssel |
NEKAYNJGRATJTP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CNC1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-thione](/img/no-structure.png)
![7-Hydroxy-1-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14358416.png)
![2-[(Benzyloxy)methoxy]hexanal](/img/structure/B14358424.png)


![4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate](/img/structure/B14358456.png)
![8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal](/img/structure/B14358472.png)


